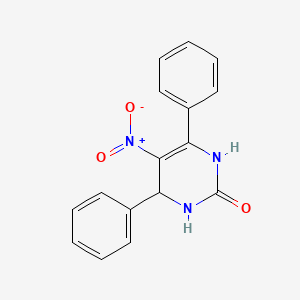
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a catalyst, followed by nitration to introduce the nitro group. Reaction conditions such as temperature, solvent, and catalyst type can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by substitution reactions on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular docking studies and biochemical assays can help elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Similar structure but with a thioxo group instead of a nitro group.
5-Nitro-2,4-diphenyl-1H-pyrimidine: Similar structure but lacks the dihydro component.
Uniqueness
5-Nitro-4,6-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is unique due to the presence of both nitro and phenyl groups on a dihydropyrimidinone core, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
37673-85-1 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
5-nitro-4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H13N3O3/c20-16-17-13(11-7-3-1-4-8-11)15(19(21)22)14(18-16)12-9-5-2-6-10-12/h1-10,13H,(H2,17,18,20) |
InChI-Schlüssel |
MNSGYEZSEDWFPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


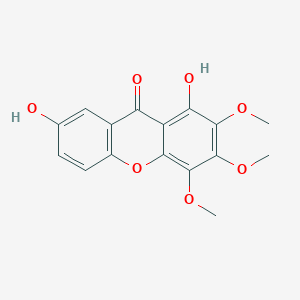
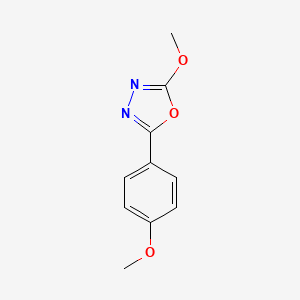
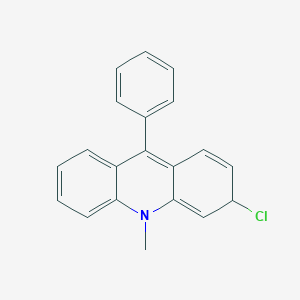

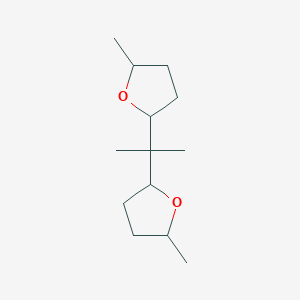
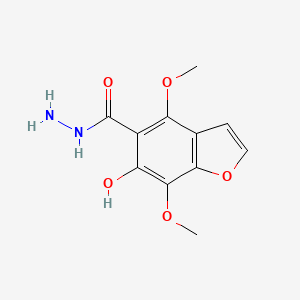
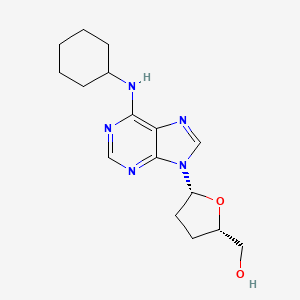
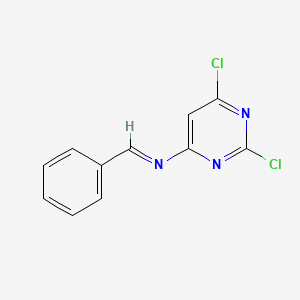
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
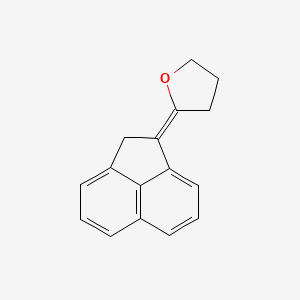
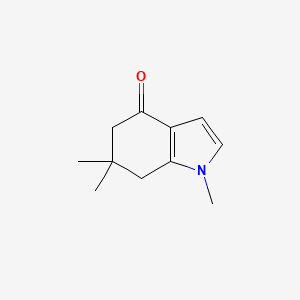
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
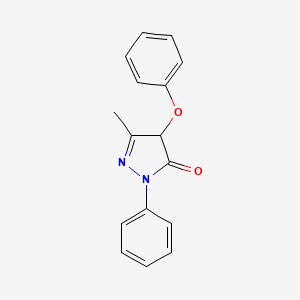
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
